molecular formula C16H17N3O2S B12164900 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B12164900
M. Wt: 315.4 g/mol
InChI Key: FNZBHCFHUFSTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Isoindole Moiety: The isoindole moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the isoindole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Isoindole Derivatives: Compounds such as phthalimide and isoindoline.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its combination of the thiazole and isoindole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C16H17N3O2S/c1-10-11(2)22-16(17-10)18-14(20)7-8-19-9-12-5-3-4-6-13(12)15(19)21/h3-6H,7-9H2,1-2H3,(H,17,18,20)

InChI Key

FNZBHCFHUFSTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2CC3=CC=CC=C3C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.